[(2-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
[(2-Fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative featuring a 3,4,5-trimethoxy-substituted benzoate core. The ester group is linked to a methyl carbamoyl moiety bearing a 2-fluorophenyl substituent. The fluorine atom may enhance metabolic stability or binding affinity, while the carbamoyl group could influence solubility or intermolecular interactions.
Properties
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO6/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-7-5-4-6-12(13)19/h4-9H,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGVGOKIURZUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroaniline with phosgene to form the corresponding isocyanate, which is then reacted with methyl 3,4,5-trimethoxybenzoate under controlled conditions to yield the desired product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide ions replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Biological Activity
[(2-Fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Formula : C17H20FNO5
- Molecular Weight : 345.35 g/mol
- CAS Number : [insert CAS number if available]
The compound's biological activity is primarily attributed to its interactions with various biological targets. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Modulation of Receptor Activity : Preliminary studies suggest that it may interact with certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. In vitro tests demonstrated efficacy against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In animal models, it was observed to reduce markers of inflammation such as cytokines and chemokines. This suggests potential applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Cytotoxicity and Cancer Research
Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. Notable findings include:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant anti-cancer activity.
Study 1: Antimicrobial Efficacy
In a controlled study published in Journal of Antimicrobial Chemotherapy, researchers tested the compound against multidrug-resistant strains of bacteria. The results indicated that it inhibited bacterial growth effectively at concentrations that did not exhibit cytotoxicity to human cells .
Study 2: Anti-inflammatory Mechanism
A study published in Inflammation Research demonstrated that the compound reduced the expression of pro-inflammatory cytokines in a murine model of colitis. The findings suggest that it may modulate immune responses through inhibition of NF-kB signaling pathways .
Study 3: Cancer Cell Line Analysis
Research conducted at a leading cancer research institute evaluated the cytotoxic effects on various cancer cell lines. The study concluded that this compound induced apoptosis in cancer cells via the mitochondrial pathway, further supporting its potential as an anticancer agent .
Data Table
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, phenolic compounds have been found to inhibit viral replication by binding to viral surface proteins, potentially applicable to [(2-fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate. Such interactions could be pivotal in developing treatments for viral infections like influenza .
Anti-inflammatory Properties
Compounds with methoxy groups are often investigated for their anti-inflammatory effects. The trimethoxybenzoate moiety in this compound may contribute to reduced inflammation by inhibiting nitric oxide production in macrophages and other immune cells . This property can be beneficial in treating inflammatory diseases.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for its application as a therapeutic agent. Studies on similar compounds suggest that modifications in the carbamoyl group can alter metabolic pathways and enhance bioavailability. Research into its metabolites could provide insights into its safety profile and efficacy .
Structure-Activity Relationship (SAR)
Investigations into the SAR of related compounds have shown that fluorination can enhance biological activity. The presence of a fluorine atom in the phenyl ring may improve binding affinity to biological targets, making it a candidate for further optimization in drug design .
Enzyme Inhibition Studies
Compounds like this compound can serve as enzyme inhibitors in biochemical assays. Their ability to interact with specific enzymes could facilitate the study of metabolic pathways and the development of enzyme inhibitors as therapeutic agents.
Molecular Probes
Due to its unique structure, this compound can be utilized as a molecular probe in cellular studies. It can help elucidate cellular mechanisms by tracking interactions within biological systems or identifying target proteins through affinity labeling techniques.
Case Studies
- Antiviral Compound Testing : A study testing similar carbamoyl derivatives demonstrated significant antiviral activity against H1N1 viruses, suggesting that modifications to the structure could yield potent antiviral agents .
- Inflammation Model : In vitro studies using macrophage cell lines treated with methoxy-substituted benzoates showed reduced expression of pro-inflammatory cytokines, highlighting the potential therapeutic use of such compounds in inflammatory diseases .
Comparison with Similar Compounds
Trimethoxybenzoate Esters
Methyl 3,4,5-Trimethoxybenzoate (MQF300 ):
- Structure : Lacks the carbamoyl and fluorophenyl groups.
- Applications : Industrial precursor for pharmaceuticals and agrochemicals, with a global market analyzed for production trends and competitive benchmarking .
- Key Data : Molecular weight 240.21 g/mol, commercial availability from suppliers like Guangxi Lingshui Forest Chemistry Co., Ltd. .
- Structure : Contains a 3,4,5-trimethoxybenzoyloxy group attached to a yohimban alkaloid core.
- Applications : Antihypertensive drug with strict purity standards (97–101% USP grade ).
- Comparison : The target compound’s simpler structure may offer easier synthesis but lacks reserpine’s complex polycyclic framework, which is critical for its biological activity.
Fluorophenyl-Substituted Derivatives
- Structure : 4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxybenzeneethanamine.
- Applications : Psychoactive NBOMe analog with serotonin receptor affinity.
- Comparison : Shares the 2-fluorophenylmethyl group but incorporates an ethanamine linker instead of a carbamoyl ester. This difference likely alters receptor selectivity and pharmacokinetics.
- Structure : 3,4,5-Trimethoxybenzyl-substituted ethanamine.
- Comparison : The trimethoxybenzyl group is structurally analogous to the target’s benzoate core, but the absence of a fluorophenyl carbamoyl moiety reduces steric bulk and electronic effects.
Carbamoyl-Containing Compounds
Metsulfuron Methyl Ester (Pesticide ):
- Structure : Methyl ester with a sulfonylurea-carbamoyl group.
- Applications : Herbicide inhibiting acetolactate synthase.
- Comparison : Both compounds utilize carbamoyl groups, but the sulfonylurea in metsulfuron enhances hydrogen bonding for enzyme inhibition, whereas the target’s fluorophenyl carbamoyl may prioritize lipophilicity.
Physicochemical and Market Data Comparison
*Estimated based on structural formula.
Research Findings and Implications
- Bioactivity: The target compound’s fluorophenyl carbamoyl group may enhance blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 30C-NBOMe ). However, its ester linkage could confer lower metabolic stability than amine-linked NBOMe derivatives.
- Synthetic Accessibility : The absence of complex alkaloid frameworks (cf. reserpine ) simplifies synthesis but may limit target specificity.
- Market Potential: Methyl 3,4,5-trimethoxybenzoate’s established industrial use suggests scalability for the target compound if bioactivity is demonstrated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
